(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a sulfonamide-containing benzamide derivative featuring a benzothiazole core substituted with methoxy and methoxyethyl groups. The Z-configuration at the imine bond (C=N) is critical for its stereochemical stability, while the 2,6-dimethylmorpholino sulfonyl group enhances solubility and modulates electronic properties. Such structural attributes are common in kinase inhibitors and antimicrobial agents, where sulfonamide moieties contribute to target binding via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-16-14-26(15-17(2)33-16)35(29,30)20-8-5-18(6-9-20)23(28)25-24-27(11-12-31-3)21-10-7-19(32-4)13-22(21)34-24/h5-10,13,16-17H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBSIPADBFEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzamide core with a morpholino sulfonyl group and a substituted benzothiazole moiety. Its molecular formula is , with a molecular weight of 475.58 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions involving thionyl chloride and various amines. These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, which this compound belongs to. For instance, derivatives have shown significant inhibition of cancer cell proliferation across various lines, including A431, A549, and H1299 cells. The active compounds often induce apoptosis and cell cycle arrest, suggesting their utility in cancer therapy .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431, A549, H1299 | 1-4 | Apoptosis induction, cell cycle arrest |
| Compound 4i | HOP-92 | Not specified | Anticancer activity through receptor modulation |
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses. This suggests that (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may have therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Research indicates that certain benzothiazole derivatives exhibit neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with active sites on enzymes or receptors, while the morpholino and ethoxyphenyl groups enhance binding affinity. This interaction can modulate various biochemical pathways involved in cell proliferation and inflammation.
Case Studies
- Anticancer Study : A study evaluated the efficacy of a related benzothiazole compound in inhibiting tumor growth in vivo. Mice treated with the compound showed significant tumor size reduction compared to controls, supporting its potential as an anticancer agent .
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced levels of inflammatory markers significantly, indicating its potential use in managing inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Case Study : A study evaluating similar benzothiazole derivatives showed promising results against breast cancer cell lines, indicating potential for further development in cancer therapeutics .
Phosphodiesterase Inhibition
This compound has been identified as a potential inhibitor of phosphodiesterase enzymes, particularly PDE4:
- Mechanism : By inhibiting PDE4, the compound can increase intracellular levels of cyclic AMP (cAMP), which plays a vital role in regulating inflammatory responses.
- Inhibition Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against PDE4 isoforms, suggesting potent activity .
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | PDE4D | 0.94 | Anti-inflammatory |
| Compound B | PDE4B | 0.72 | Anti-inflammatory |
| Compound C | PDE4A | 1.5 | Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Studies : A series of benzothiazole derivatives were synthesized and evaluated against various cancer cell lines, including T47D (breast cancer) and A549 (lung cancer). The results indicated that modifications in the chemical structure led to varying degrees of cytotoxicity, with some derivatives showing enhanced potency .
- Inhibition Mechanism Exploration : Research into the inhibition mechanism revealed that the presence of the morpholino group is crucial for enhancing selectivity towards specific PDE isoforms. This has implications for designing targeted therapies for inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide group undergoes nucleophilic displacement reactions, particularly with amines or alcohols under mild alkaline conditions. For example:
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 60–80°C, 8–12 hrs | Piperidine | (Z)-4-(piperidin-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene)benzamide | 70–85% |
| Et₃N, THF, RT, 24 hrs | Ethanol | Ethyl sulfonate derivative | 60–75% |
This reactivity is attributed to the electron-withdrawing sulfonyl group enhancing the electrophilicity of the sulfur atom .
Hydrolysis of Methoxy Groups
The methoxy substituents on the benzothiazole and benzamide rings hydrolyze under acidic or strongly basic conditions to yield phenolic intermediates:
| Reaction Conditions | Site of Hydrolysis | Product | Yield |
|---|---|---|---|
| HCl (6M), reflux, 6–8 hrs | 6-Methoxy (thiazole) | (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-hydroxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene)benzamide | 80–90% |
| NaOH (10%), 100°C, 12 hrs | Benzamide methoxy | Carboxylic acid derivative | 65–75% |
The hydrolysis products are critical intermediates for further functionalization, such as alkylation or acylation .
Cycloaddition Reactions Involving the Thiazole Ring
The electron-deficient thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Reaction Conditions | Dienophile | Product | Yield |
|---|---|---|---|
| Xylene, 120°C, 6 hrs | Maleic anhydride | Dihydrothiazolo[3,2-a]pyridine-fused adduct | 60–75% |
| Toluene, 100°C, 4 hrs | DMAD* | Thiazole-Diels-Alder adduct | 55–65% |
*DMAD = Dimethyl acetylenedicarboxylate
These reactions exploit the thiazole’s aromaticity and electron-deficient nature .
Allyl Substituent Reactivity
The 2-methoxyethyl group on the thiazole nitrogen undergoes oxidation or elimination:
| Reaction Conditions | Reagent | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 0°C, 2 hrs | Oxidation | Carboxylic acid derivative | 50–60% |
| DBU, DMF, 120°C, 3 hrs | Elimination | Thiazole with exocyclic double bond | 70–80% |
The allyl group’s flexibility enables structural diversification for pharmacological optimization .
Sulfonamide-Based Coordination Chemistry
The sulfonamide moiety acts as a ligand for transition metals, forming complexes with antimicrobial applications:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 4 hrs | Square-planar Cu(II) complex | Antibacterial agent |
| Zn(OAc)₂ | EtOH, reflux, 6 hrs | Tetrahedral Zn(II) complex | Antifungal activity |
These complexes often exhibit enhanced bioactivity compared to the parent compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonyl-containing heterocycles, particularly triazole and benzamide derivatives. Below is a detailed comparison based on synthesis, spectral data, and functional attributes.
Core Structural Analogues
Triazole-thiones (Compounds [7–9] in )
- Core Structure : 1,2,4-Triazole-thione vs. benzothiazole-benzamide.
- Substituents: Halophenyl sulfonyl (Cl, Br) vs. morpholino sulfonyl and methoxyethyl.
- Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, stabilized by electron-withdrawing sulfonyl groups. In contrast, the Z-configuration of the target compound locks the imine geometry, eliminating tautomeric variability .
- IR Spectral Data :
Hydrazinecarbothioamides (Compounds [4–6] in )**
- Functional Groups : Feature C=S (~1243–1258 cm⁻¹) and C=O (~1663–1682 cm⁻¹) bonds, absent in the target compound.
- Reactivity: These intermediates undergo cyclization to triazoles under basic conditions, whereas the target compound’s stability relies on steric hindrance from the 2,6-dimethylmorpholino group to prevent undesired tautomerization .
S-Alkylated Triazoles (Compounds [10–15] in )**
- Synthesis : Derived from α-halogenated ketones, introducing fluorophenyl or phenyl groups.
- Key Differences : Unlike the target compound’s methoxyethyl side chain, these derivatives prioritize halogenated aryl groups for enhanced lipophilicity. However, both classes leverage sulfonyl groups for solubility and electronic modulation .
Data Table: Structural and Spectral Comparison
| Parameter | Target Compound | Triazole-thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| Core Structure | Benzothiazole-benzamide | 1,2,4-Triazole-thione | Hydrazinecarbothioamide |
| Sulfonyl Group | 2,6-Dimethylmorpholino | Halophenyl (Cl, Br) | Halophenyl (Cl, Br) |
| Key IR Bands (cm⁻¹) | C=O (~1680), S=O (~1250) | C=S (~1247–1255), NH (~3278–3414) | C=S (~1243–1258), C=O (~1663–1682) |
| Tautomerism | Z-configuration (fixed) | Thione-thiol equilibrium | None (stable intermediate) |
| Bioactivity Relevance | Enhanced solubility (morpholino), rigid scaffold | Halogen-dependent cytotoxicity | Precursor to triazole derivatives |
Research Findings and Implications
- Synthetic Flexibility: The target compound’s morpholino sulfonyl group simplifies purification compared to halogenated analogues, which require rigorous chromatography .
- Biological Potential: While triazole-thiones show antimicrobial activity, the target compound’s benzothiazole scaffold and morpholino group align with kinase inhibitor pharmacophores, suggesting unexplored therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the 2,6-dimethylmorpholino sulfonyl group via reaction of a benzamide precursor with sulfonyl chlorides under basic conditions (e.g., triethylamine in dry DCM) .
- Thiazole Ring Formation : Condensation of substituted benzaldehydes with thiourea derivatives in ethanol with catalytic acetic acid, followed by cyclization under reflux .
- Z-Isomer Control : Stereoselective synthesis using polar aprotic solvents (e.g., DMF) and low-temperature crystallization to favor the Z-configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups. Absence of NH stretches confirms imine tautomerization .
- NMR : ¹H-NMR detects methoxy groups (δ 3.2–3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and morpholine protons (δ 2.6–3.4 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of morpholino sulfonyl group) .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer :
- Kinase Inhibition : Structural analogs with benzo[d]thiazole and sulfonyl groups show activity against tyrosine kinases. Use enzymatic assays (e.g., ADP-Glo™) to quantify inhibition .
- Apoptosis Induction : Evaluate via flow cytometry (Annexin V/PI staining) in cancer cell lines, noting dose-dependent effects .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining stereochemical purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, reflux in ethanol with 5% acetic acid increases cyclization efficiency .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., E/Z isomerization) by controlling residence time and temperature gradients .
- AI-Driven Optimization : COMSOL Multiphysics simulations coupled with machine learning predict optimal reaction parameters (e.g., 65°C, 12 h reflux) .
Q. How are contradictions in spectral data resolved (e.g., tautomerism or overlapping signals)?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at −40°C to slow tautomer interconversion, clarifying imine vs. enamine forms .
- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling and assign quaternary carbons in crowded regions .
- Computational DFT Modeling : Compare calculated chemical shifts (Gaussian 09) with experimental data to validate assignments .
Q. What computational approaches predict the compound’s bioavailability and target binding?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, focusing on hydrogen bonding with the morpholino sulfonyl group .
- ADMET Prediction (SwissADME) : Assess logP (∼3.5), solubility (LogS ∼ −4.5), and CYP450 interactions to prioritize in vivo testing .
Q. How can structure-activity relationships (SAR) be established for analogs of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-methoxyethyl group with cyclopropyl or trifluoromethyl moieties. Test activity in cell-based assays (e.g., IC₅₀ shifts from 1.2 µM to 0.7 µM) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., morpholino sulfonyl adds 2.3 pIC₅₀ units) using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
